

# Commercial suppliers of (R)-2-Methyl-1,4-butanediol

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## Compound of Interest

Compound Name: (R)-2-Methyl-1,4-butanediol

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An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of **(R)-2-Methyl-1,4-butanediol**

**Authored by: A Senior Application Scientist**

## Abstract

**(R)-2-Methyl-1,4-butanediol** (CAS No: 22644-28-6) is a valuable chiral building block, indispensable for the asymmetric synthesis of complex molecules in the pharmaceutical, agrochemical, and fragrance industries.[1] Its stereochemically defined structure, featuring a primary and a secondary hydroxyl group along with a chiral center, makes it a critical synthon for introducing specific three-dimensional arrangements in target molecules.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape of **(R)-2-Methyl-1,4-butanediol**. It covers reputable commercial suppliers, insights into its chemical synthesis that may influence quality, and rigorous, step-by-step protocols for analytical quality control to ensure the identity, purity, and enantiomeric integrity of the procured material.

## Introduction to (R)-2-Methyl-1,4-butanediol

**(R)-2-Methyl-1,4-butanediol** is a chiral diol with the molecular formula  $C_5H_{12}O_2$  and a molecular weight of approximately 104.15 g/mol.[3] The presence of a stereocenter at the C2 position gives rise to two enantiomers: (R) and (S). The (R)-enantiomer, specifically, is a colorless liquid utilized as a versatile intermediate.[1] Its utility stems from the differential

reactivity of its two hydroxyl groups and the stereocontrol imparted by its chiral center, which is fundamental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other high-value specialty chemicals.[2] Given that biological activity is often enantiomer-specific, sourcing this chiral diol with high enantiomeric purity is paramount for successful and reproducible research and development outcomes.

## Commercial Availability and Sourcing

A variety of chemical suppliers offer **(R)-2-Methyl-1,4-butanediol**, typically for research and development purposes. Availability can range from small laboratory quantities (grams) to semi-bulk quantities (kilograms). When selecting a supplier, researchers should prioritize vendors that provide comprehensive documentation, including a Certificate of Analysis (CoA) detailing purity (e.g., by GC or NMR) and enantiomeric excess (e.g., by chiral chromatography).

Table 1: Prominent Commercial Suppliers of **(R)-2-Methyl-1,4-butanediol**

Supplier	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Notes
Sigma-Aldrich (Merck)	22644-28-6	C <sub>5</sub> H <sub>12</sub> O <sub>2</sub>	104.15	Offers various grades, often with detailed specifications and analytical data available online. The related (S)-enantiomer is also available. <a href="#">[4]</a>
Santa Cruz Biotechnology	22644-28-6	C <sub>5</sub> H <sub>12</sub> O <sub>2</sub>	104.15	Provides specialty chemicals for research use, with lot-specific data available on their Certificate of Analysis. <a href="#">[3]</a>
ChemicalBook	22644-28-6	C <sub>5</sub> H <sub>12</sub> O <sub>2</sub>	104.15	An online platform that aggregates multiple suppliers and provides access to analytical data like <sup>1</sup> H NMR spectra. <a href="#">[5]</a>
Guidechem	22644-28-6	C <sub>5</sub> H <sub>12</sub> O <sub>2</sub>	104.15	A chemical B2B marketplace listing various international suppliers and

providing basic physical property data.[\[1\]](#)

Supplies building blocks for chemical synthesis and provides information on synthetic pathways.[\[2\]](#)

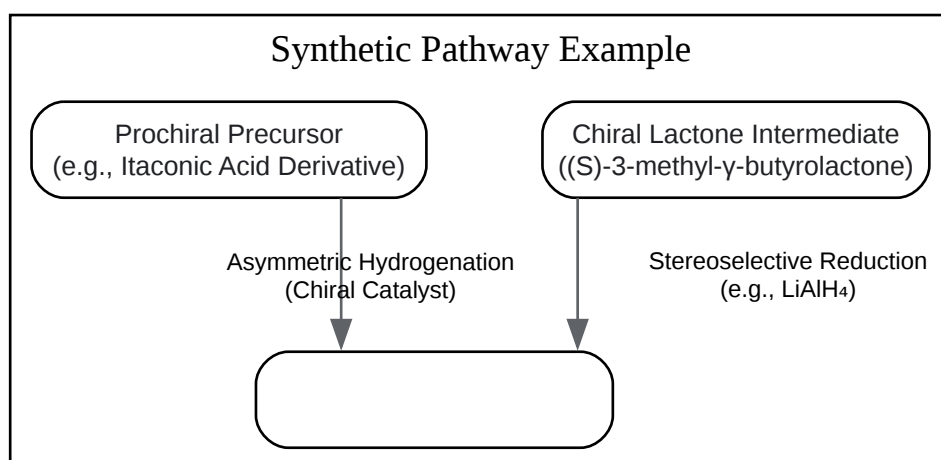
BenchChem	22644-28-6 (for R-isomer)	C <sub>5</sub> H <sub>12</sub> O <sub>2</sub>	104.15
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Note: This list is not exhaustive, and availability may vary. Always verify product specifications with the supplier before purchase.

## Synthesis Insights and Potential Impurities

Understanding the synthetic origin of **(R)-2-Methyl-1,4-butanediol** is crucial for anticipating potential impurities. Commercial production often relies on enantioselective methods to achieve high optical purity.

A common strategy involves the asymmetric hydrogenation of prochiral precursors like itaconic acid, a bio-based chemical.[\[2\]](#) This process uses chiral catalysts to favor the formation of the desired (R)-enantiomer. However, incomplete stereoselectivity can lead to the presence of the (S)-enantiomer as a minor impurity. Another prominent route is the stereoselective reduction of a chiral lactone, such as (S)-3-methyl-γ-butyrolactone, using powerful reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>).[\[2\]](#)



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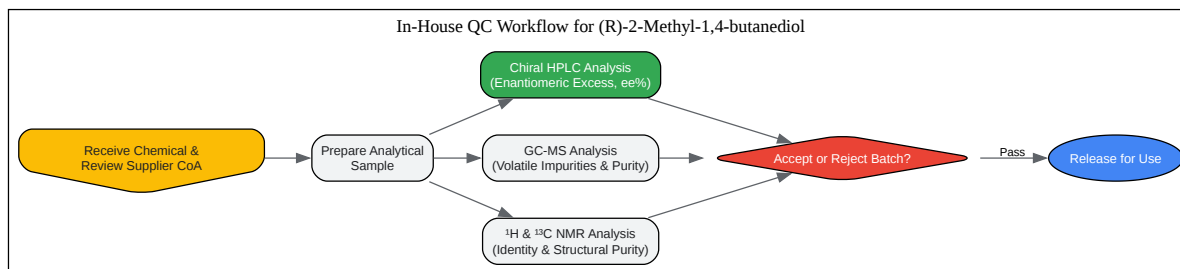
Caption: Simplified synthetic routes to **(R)-2-Methyl-1,4-butanediol**.

Common process-related impurities may include:

- (S)-2-Methyl-1,4-butanediol: The opposite enantiomer.
- Residual Solvents: From reaction and purification steps (e.g., THF, diethyl ether).
- Unreacted Starting Materials: Such as the precursor lactone.
- Catalyst Residues: Trace metals from hydrogenation catalysts.

## Quality Control and In-House Verification

While a supplier's CoA is a critical starting point, independent verification is a cornerstone of scientific rigor, particularly in drug development where impurity profiles are strictly controlled. The following workflow and protocols are recommended for in-house validation.



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Caption: A typical workflow for the quality control of incoming chiral reagents.

## Protocol: Identity and Purity via <sup>1</sup>H NMR Spectroscopy

This protocol verifies the chemical structure and assesses for organic impurities.

- Sample Preparation: Accurately weigh 5-10 mg of **(R)-2-Methyl-1,4-butanediol** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher spectrometer. Standard acquisition parameters for a <sup>1</sup>H spectrum are typically sufficient.
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum.
- Data Analysis:
  - Chemical Shifts (δ): Compare the observed chemical shifts and splitting patterns with reference spectra or predicted values.<sup>[5]</sup> Key expected signals include the methyl group doublet, methylene protons, and hydroxyl protons (which may be broad or exchange with D<sub>2</sub>O).

- Integration: The relative integration of the signals should correspond to the number of protons in each environment. Impurity peaks can be identified and quantified relative to the main compound's signals if a quantitative internal standard is used.

## Protocol: Purity and Volatile Impurities via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for separating and identifying volatile components, making it ideal for assessing purity and detecting residual solvents.[\[6\]](#)[\[7\]](#)

- Sample Preparation: Prepare a dilute solution of the diol (~1 mg/mL) in a high-purity volatile solvent such as methanol or dichloromethane.
- GC Method:
  - Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
  - Injector: Set to a temperature of ~250°C.
  - Oven Program: A typical temperature gradient would start at ~50°C, hold for 1-2 minutes, then ramp at 10-20°C/min up to ~280°C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- MS Method:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  35 to 350.
- Data Analysis:
  - Purity: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
  - Impurity Identification: The mass spectrum of any minor peak can be compared against a library (e.g., NIST) to identify potential impurities like residual solvents or synthesis byproducts.

## Protocol: Enantiomeric Purity via Chiral High-Performance Liquid Chromatography (HPLC)

This is the most critical analysis to confirm the stereochemical integrity of the material. It separates the (R) and (S) enantiomers, allowing for the calculation of enantiomeric excess (ee%).<sup>[8][9]</sup>

- Sample Preparation: Prepare a solution of **(R)-2-Methyl-1,4-butanediol** at a concentration of ~1 mg/mL in the mobile phase or a compatible solvent.
- HPLC Method:
  - Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating chiral alcohols.
  - Mobile Phase: Typically a normal-phase eluent such as a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation of the enantiomers.
  - Flow Rate: 0.5 - 1.0 mL/min.
  - Detection: UV detector at a low wavelength (~210 nm) as the diol lacks a strong chromophore, or a Refractive Index (RI) detector.
- Data Analysis:
  - Run a sample of the racemic (R/S)-2-Methyl-1,4-butanediol to determine the retention times of both enantiomers.
  - Inject the (R)-enantiomer sample.
  - Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers:
$$ee\% = [(A\_R - A\_S) / (A\_R + A\_S)] \times 100$$
  - A high-quality sample should exhibit an ee% of >98%.

## Safe Handling, Storage, and Disposal



Proper handling and storage are essential for maintaining chemical integrity and ensuring laboratory safety.

- Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[10\]](#)[\[11\]](#) Avoid breathing vapors or mists.[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be protected from moisture.
- First Aid:
  - Skin Contact: Wash off with soap and plenty of water.[\[10\]](#)
  - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[\[10\]](#)
  - Inhalation: Move the person into fresh air.[\[10\]](#)
  - Ingestion: Rinse mouth with water and do not induce vomiting.[\[10\]](#) In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[\[10\]](#)

## Conclusion

**(R)-2-Methyl-1,4-butanediol** is a high-value chiral intermediate critical to modern asymmetric synthesis. For researchers in drug discovery and development, securing a reliable commercial source is only the first step. A rigorous, in-house quality control program, incorporating NMR for structural verification, GC-MS for purity analysis, and, most importantly, chiral HPLC for confirming enantiomeric excess, is a non-negotiable component of good scientific practice. This comprehensive approach ensures the integrity of starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

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